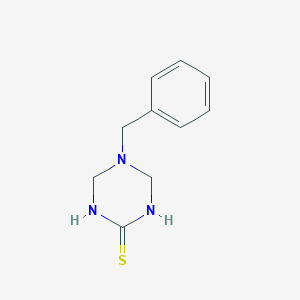

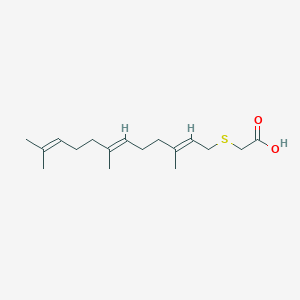

5-Benzyl-1,3,5-triazinane-2-thione

Vue d'ensemble

Description

The compound 5-Benzyl-1,3,5-triazinane-2-thione is a derivative of the 1,2,4-triazine class, which is known for its wide range of biological activities, including anti-inflammatory, antituberculostatic, anticancer, antibacterial properties, and uses as herbicides and fungicides . Although the provided papers do not directly discuss this compound, they offer insights into the chemistry of related triazine derivatives, which can be extrapolated to understand the properties and reactions of the compound .

Synthesis Analysis

The synthesis of triazine derivatives often involves the reaction of different precursors under various conditions. For instance, 1,3,5-Tris(hydrogensulfato) benzene was used as a catalyst for the synthesis of pyrazol derivatives, showcasing the reactivity of triazine-related compounds under catalytic conditions . Similarly, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involved the reaction of a hydrazino-triazinone with carbon disulfide in a water/pyridine mixture . These methods highlight the versatility of triazine synthesis, which could be relevant for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by extensive intermolecular hydrogen bonding and pi-pi stacking interactions, as seen in the crystal structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one . These interactions are crucial for the stability of the crystal structure and could also influence the reactivity and physical properties of this compound.

Chemical Reactions Analysis

Triazine derivatives undergo various chemical reactions, including acylation, cyanoethylation, alkylation, and bromination, to yield N-substituted and S-substituted derivatives, as well as disulfides . The electrochemical oxidation of dihydroxybenzoic acid in the presence of a triazine-thione resulted in the synthesis of a thiazolo-triazinone derivative, demonstrating the potential for triazine compounds to participate in electrochemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. For example, the density, crystal system, and space group are determined through X-ray crystallography, as seen in the analysis of various triazine compounds . The reactivity of these compounds is also affected by the presence of substituents, which can alter the electronic structure and influence the outcome of chemical reactions .

Applications De Recherche Scientifique

Activité antimicrobienne

Des dérivés de la 5-benzyl-1,3,5-triazinane-2-thione ont été synthétisés et évalués pour leur activité antimicrobienne . Certains de ces composés ont montré une activité prometteuse contre Staphylococcus aureus et Escherichia coli .

Propriétés anticancéreuses

Les dérivés de la triazine, y compris la this compound, ont été identifiés comme des agents anticancéreux potentiels . Ils ont montré une activité significative contre différentes lignées de cellules tumorales .

Propriétés antifongiques et antivirales

Les dérivés de la triazine ont été identifiés comme des agents antifongiques et antiviraux remarquables . Cela suggère que la this compound pourrait potentiellement être utilisée dans le traitement des infections fongiques et virales .

Utilisation en catalyse hétérogène

Les dérivés de la triazine ont trouvé de grandes applications pratiques en catalyse hétérogène . Cela suggère que la this compound pourrait potentiellement être utilisée comme catalyseur dans diverses réactions chimiques .

Utilisation en photocatalyse

Les dérivés de la triazine ont également été utilisés en photocatalyse . Cela suggère que la this compound pourrait potentiellement être utilisée dans des réactions chimiques pilotées par la lumière

Propriétés

IUPAC Name |

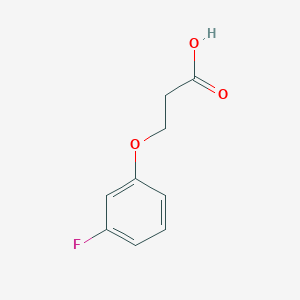

5-benzyl-1,3,5-triazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c14-10-11-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONULLPFRANLHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

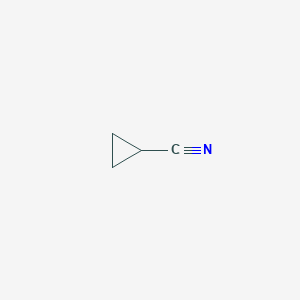

C1NC(=S)NCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350153 | |

| Record name | 5-benzyl-1,3,5-triazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663716 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

42170-02-5 | |

| Record name | 5-benzyl-1,3,5-triazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)

![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)

![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)

![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)